An In-Depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid: Properties, Reactivity, and Applications in Modern Synthesis
An In-Depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid: Properties, Reactivity, and Applications in Modern Synthesis
Executive Summary
5-Ethoxy-2-fluorophenylboronic acid has emerged as a pivotal building block in contemporary organic and medicinal chemistry. Its unique substitution pattern—featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts distinct reactivity and physicochemical properties that are highly advantageous for synthetic applications. This guide provides a comprehensive technical overview of this reagent, detailing its properties, core reactivity in Suzuki-Miyaura cross-coupling reactions, a field-tested experimental protocol, and its significant applications in the development of complex molecules, particularly within the pharmaceutical landscape. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile compound.
Introduction: A Strategically Designed Reagent
5-Ethoxy-2-fluorophenylboronic acid (CAS No. 900174-60-9) is an organoboron compound that has garnered significant interest for its utility in carbon-carbon bond formation.[1] The strategic placement of its functional groups is key to its utility. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, while the substituents on the phenyl ring modulate its electronic properties and subsequent biological effects.
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The 2-Fluoro Substituent: The fluorine atom at the ortho position significantly influences the compound's acidity and reactivity.[2][3] Its strong electron-withdrawing nature increases the Lewis acidity of the boron center, which can be crucial for efficient transmetalation in catalytic cycles.[3] In the context of medicinal chemistry, the C-F bond is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably altering a drug candidate's pharmacokinetic profile.[4]
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The 5-Ethoxy Substituent: In contrast, the para-ethoxy group is electron-donating, influencing the overall electron density of the aromatic ring. This substituent can also enhance solubility in organic solvents, facilitating smoother reaction profiles and potentially higher yields.[1]
This precise electronic tuning makes 5-ethoxy-2-fluorophenylboronic acid an indispensable tool for synthesizing complex molecules, particularly in the construction of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[1][5]
Physicochemical Properties and Specifications
For any laboratory application, a thorough understanding of a reagent's physical and chemical properties is paramount for ensuring safety, reproducibility, and successful outcomes. The key specifications for 5-Ethoxy-2-fluorophenylboronic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 900174-60-9 | [1][6][7] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][6] |
| Molecular Weight | 183.97 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-97 °C (lit.) | [1][6][8] |
| Purity | ≥98% (typically by HPLC) | [1][6] |
| Solubility | Soluble in polar organic solvents like THF, 1,4-dioxane, and ethanol. | [9] |
| Storage | Store at room temperature or under inert atmosphere, 2-8°C. Moisture sensitive. | [1][10] |
Note: It is common for this product to be sold containing varying amounts of its anhydride (a boroxine), which forms through intermolecular dehydration.[11] This is a typical equilibrium for boronic acids and does not usually impede its reactivity in cross-coupling reactions, as the boroxine readily converts back to the active boronic acid under basic reaction conditions.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary application of 5-ethoxy-2-fluorophenylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds between sp²-hybridized carbon atoms.[12][13] This reaction is fundamental to modern synthesis due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of reactants.[13]
The Catalytic Cycle
The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
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Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (or more accurately, the boronate formed after activation with a base) transfers its organic group (the 5-ethoxy-2-fluorophenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols: A Practical Guide
The following protocol provides a robust, field-proven methodology for a typical Suzuki-Miyaura coupling reaction using 5-ethoxy-2-fluorophenylboronic acid. This serves as an excellent starting point for optimization with specific substrates.
General Handling and Storage
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Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes as it is classified as a skin and eye irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids are sensitive to moisture and can undergo dehydration, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes the coupling of 5-ethoxy-2-fluorophenylboronic acid with a generic aryl bromide (e.g., 4-bromotoluene).
Reagents & Equipment:
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5-Ethoxy-2-fluorophenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
A phosphine ligand, e.g., Triphenylphosphine (PPh₃) (8 mol%) or a more advanced Buchwald-type ligand like SPhos (4 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 5-ethoxy-2-fluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand, and K₂CO₃ (2.0 mmol).
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Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic efficiency and reproducibility.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL for a 1 mmol scale reaction) via syringe. Causality: Degassing the solvent removes dissolved oxygen. The water co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step.[9]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL). Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Development
The 5-ethoxy-2-fluorophenyl moiety is a valuable scaffold in medicinal chemistry. Phenylboronic acids and their derivatives are being explored extensively for their roles as enzyme inhibitors and for targeted drug delivery, owing to their ability to interact with diol-containing structures like sialic acids, which are often overexpressed on cancer cells.[15][16][17]
This specific building block is valuable in the synthesis of:
-
Anti-Cancer Agents: The structural motif can be found in compounds designed as kinase inhibitors or other targeted therapies. The fluorine atom can enhance binding to the target enzyme, while the overall structure serves as a key pharmacophore.[1][5]
-
Biologically Active Molecules: Boron-containing compounds, in general, have seen a resurgence in drug discovery, with FDA-approved drugs like Bortezomib (Velcade) validating their therapeutic potential.[18] 5-Ethoxy-2-fluorophenylboronic acid serves as a precursor to more complex boron-containing pharmaceuticals.
-
Diagnostic Agents: The ability of boronic acids to bind to sugars makes them useful for developing probes and diagnostic agents for imaging and sensing applications.[1]
Safety, Handling, and Disposal
-
Hazard Identification: This compound is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation.[14]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[19]
-
Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[20]
-
Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.[21]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.
Conclusion
5-Ethoxy-2-fluorophenylboronic acid is more than just a chemical reagent; it is a strategically designed tool for molecular construction. Its well-defined physicochemical properties, predictable reactivity in the robust Suzuki-Miyaura coupling, and the advantageous features imparted by its fluoro and ethoxy substituents make it a high-value compound for researchers in both academic and industrial settings. This guide has provided the foundational knowledge and practical protocols necessary to effectively and safely utilize this versatile building block in the pursuit of novel pharmaceuticals, materials, and chemical innovations.
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